N-cyclohexyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine
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Overview
Description
N-cyclohexyl-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine is a novel synthetic compound with potential implications in various fields of research and industry. It belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which are known for their diverse biological activities .
Mechanism of Action
Target of Action
The primary target of STK580151 is currently under investigation. Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
These inhibitors typically bind to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in cell cycle arrest, as the cell cannot progress from the G1 phase to the S phase or through the S phase .
Biochemical Pathways
The inhibition of CDK2 by STK580151 impacts the cell cycle regulation pathway. CDK2, when complexed with cyclin E, controls the cell’s progression from the G1 phase to the S phase. When CDK2 is inhibited, the cell cycle is arrested, preventing the cell from replicating its DNA and dividing .
Result of Action
The inhibition of CDK2 by STK580151 leads to cell cycle arrest, which can result in the death of rapidly dividing cells, such as cancer cells . This makes STK580151 a potential candidate for cancer therapy, particularly for cancers characterized by rapid and uncontrolled cell division .
Preparation Methods
The synthesis of N-cyclohexyl-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine involves several steps. One common synthetic route includes the annulation of the pyrazole ring to the pyrimidine ring . The reaction conditions typically involve the use of acetic anhydride and pyridine under reflux for 2 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-cyclohexyl-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole and pyrimidine rings .
Scientific Research Applications
This compound has shown potential in various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as a CDK2 inhibitor, which is an appealing target for cancer treatment . The compound has demonstrated significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 .
Comparison with Similar Compounds
N-cyclohexyl-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine is unique compared to other similar compounds due to its specific structural features and potent biological activities . Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit CDK2 inhibitory activities but may differ in their potency and selectivity .
Properties
IUPAC Name |
N-cyclohexyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5/c1-11-9-12(2)19-17-16(11)18-20-13(3)10-15(23(18)22-17)21-14-7-5-4-6-8-14/h9-10,14,21H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVBIHZEKFWBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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